molecular formula C10H8O6 B124010 Mono(carboxymethyl) Phthalate CAS No. 30435-30-4

Mono(carboxymethyl) Phthalate

Cat. No.: B124010
CAS No.: 30435-30-4
M. Wt: 224.17 g/mol
InChI Key: SWYJHJPNXKOMKD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(carboxymethyl) Phthalate can be achieved through the esterification of phthalic acid with glycolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Mono(carboxymethyl) Phthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalic acid and glycolic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Phthalic acid and glycolic acid.

    Reduction: Phthalic acid mono(carboxymethyl) alcohol.

    Substitution: Various substituted phthalic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Mono(carboxymethyl) Phthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of plasticizers, resins, and coatings.

Mechanism of Action

The mechanism of action of Mono(carboxymethyl) Phthalate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis, releasing phthalic acid and glycolic acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester:

    1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Another phthalate ester with similar properties.

    1,2-Benzenedicarboxylic acid, mono(phenylmethyl) ester: Used in the synthesis of various organic compounds.

Uniqueness

Mono(carboxymethyl) Phthalate is unique due to its carboxymethyl ester group, which imparts distinct chemical properties and reactivity compared to other phthalate esters. Its ability to form stable complexes with drugs and other molecules makes it valuable in pharmaceutical and industrial applications.

Properties

IUPAC Name

2-(carboxymethoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6/c11-8(12)5-16-10(15)7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYJHJPNXKOMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184520
Record name 1,2-Benzenedicarboxylic acid, mono(carboxymethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30435-30-4
Record name 1,2-Benzenedicarboxylic acid, mono(carboxymethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030435304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, mono(carboxymethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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